molecular formula C19H20N2O5S B7717247 N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B7717247
M. Wt: 388.4 g/mol
InChI Key: DSRLDEFEGSGTBX-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound with a molecular formula of C19H20N2O5S and a molecular weight of 388.4 g/mol. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a methanesulfonamide group, which is known for its applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the quinoline core, which is then further functionalized to introduce the methanesulfonamide group.

Chemical Reactions Analysis

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the quinoline core, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Medicine: This compound is being explored for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.

    Industry: It is used in the development of fluorescent sensors for detecting metal ions like zinc and chlorine.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s quinoline core allows it to intercalate with DNA, disrupting essential biological processes.

Comparison with Similar Compounds

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an anti-malarial drug.

    Camptothecin: Known for its anti-cancer properties.

    Mepacrine: Another anti-malarial agent.

What sets this compound apart is its unique methanesulfonamide group, which enhances its solubility and bioavailability, making it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-16-6-4-15(5-7-16)21(27(3,23)24)12-14-10-13-11-17(26-2)8-9-18(13)20-19(14)22/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRLDEFEGSGTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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